1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
Historical Context and Development
The development of 1-(4-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is rooted in advancements in heterocyclic chemistry during the late 20th century. Early synthetic routes relied on multi-step reactions involving acetophenone derivatives and cyanoacetamide intermediates. For example, Naghiyev et al. (2022) demonstrated a one-pot synthesis using 3-(4-bromophenyl)-3-oxopropanenitrile and acetoacetanilide under basic conditions, yielding the target compound in 49% efficiency.
The compound’s structural evolution parallels the broader interest in dihydropyridines, which gained prominence after the discovery of calcium channel blockers like nifedipine in the 1960s. However, unlike 1,4-dihydropyridines, 1,2-dihydropyridines such as this derivative are less explored but offer unique reactivity due to their conjugated enone system and electron-withdrawing substituents.
Key milestones in its development include:
- 2003 : Recognition of dihydropyridines as privileged scaffolds in medicinal chemistry.
- 2020 : Optimization of Lewis acid-catalyzed cycloadditions for synthesizing related 1,2-dihydropyridine-3-carbonitriles.
- 2022 : Structural elucidation via X-ray crystallography, confirming planar pyridine rings and intermolecular C–Br⋯π interactions in the solid state.
Significance in Heterocyclic Chemistry
The compound’s significance lies in its dual functionality:
- Electrophilic Sites : The α,β-unsaturated carbonyl and nitrile groups enable Michael additions, cyclizations, and cross-coupling reactions.
- Aromatic Bromine : The para-bromophenyl substituent facilitates Suzuki-Miyaura couplings, expanding its utility in constructing biaryl systems.
Its role in heterocyclic chemistry is exemplified by:
- Synthesis of Fused Pyridines : Reactivity with thiols or amines yields thienopyridines and pyridoindoles, which are prevalent in bioactive molecules.
- Material Science Applications : Conjugation with fluorescent dyes or polymers enhances optoelectronic properties, as seen in recent studies on π-extended systems.
Classification within Dihydropyridine Derivatives
This compound belongs to the 1,2-dihydropyridine subclass, distinguished by the following features:
- Structural Uniqueness : Unlike 1,4-dihydropyridines (e.g., nifedipine), the 1,2-isomer lacks a chiral center but exhibits greater planarity, influencing its electronic properties.
- Thermodynamic Stability : The conjugated enone system stabilizes the molecule via resonance, reducing susceptibility to oxidation compared to 1,4-dihydropyridines.
Table 2: Comparison with 1,4-Dihydropyridines
| Property | 1,2-Dihydropyridine Derivative | 1,4-Dihydropyridine (Nifedipine) |
|---|---|---|
| Oxidation Susceptibility | Low (resonance-stabilized) | High |
| Synthetic Applications | Building block for fused heterocycles | Drug scaffold |
| Biological Activity | Limited direct use | Antihypertensive agent |
Research Scope and Objectives
Current research focuses on three primary areas:
- Medicinal Chemistry : Derivatization to enhance bioactivity, particularly in anticancer and antimicrobial agents. For instance, analogues with substituted aryl groups show promise as kinase inhibitors.
- Materials Science : Integration into conjugated polymers for organic semiconductors, leveraging its electron-deficient core.
- Methodology Development : Streamlining synthesis via catalytic asymmetric routes, as demonstrated by Bi(OTf)$$_3$$-catalyzed cycloadditions.
Future objectives include:
Properties
IUPAC Name |
1-(4-bromophenyl)-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O/c13-10-3-5-11(6-4-10)15-7-1-2-9(8-14)12(15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGIAEGBKSAEGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C#N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650372 | |
| Record name | 1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929000-84-0 | |
| Record name | 1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves a one-pot multicomponent reaction (MCR) combining:
- 4-Bromoacetophenone as the aryl ketone source,
- An appropriate aldehyde (varies depending on the target substitution),
- A cyano-containing reagent such as malononitrile or ethyl cyanoacetate ,
- Ammonium acetate as the nitrogen source,
- Solvent: anhydrous or absolute ethanol,
- Heating under reflux conditions for extended periods (10–24 hours).
This approach facilitates the formation of the dihydropyridine ring system with a 4-bromophenyl substituent at position 1 and a carbonitrile group at position 3.
Detailed Preparation Procedures
Preparation Using Malononitrile (2-Imino Derivatives)
-
- 4-Bromoacetophenone (2.5 mmol)
- Appropriate aldehyde (2.5 mmol)
- Malononitrile (0.16 g, 2.5 mmol)
- Ammonium acetate (1.54 g, 20 mmol)
- Absolute ethanol (50 mL)
Procedure:
The mixture is heated under reflux for 18–24 hours. Upon cooling, the precipitate formed is filtered, washed with ethanol and water, dried, and then crystallized from a DMF/ethanol mixture (1:2 ratio).Outcome:
This method yields 4-aryl-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitriles, which are closely related analogs to the target compound, differing mainly by the presence of an imino group at position 2 instead of an oxo group.
Preparation Using Ethyl Cyanoacetate (2-Oxo Derivatives)
-
- 4-Bromoacetophenone (2.5 mmol)
- Appropriate aldehyde (2.5 mmol)
- Ethyl cyanoacetate (0.28 g, 2.5 mmol)
- Ammonium acetate (1.54 g, 20 mmol)
- Ethanol (50 mL)
Procedure:
The reaction mixture is refluxed for 10–20 hours. After cooling, the precipitate is filtered, washed with ethanol and water, dried, and crystallized from DMF/ethanol (1:2).Outcome:
This yields the desired 4-aryl-6-(4-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles , including the target compound 1-(4-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Reaction Scheme Summary
| Step | Reagents & Conditions | Product Type | Notes |
|---|---|---|---|
| 1 | 4-Bromoacetophenone + Aldehyde + Malononitrile + NH4OAc + EtOH, reflux 18–24 h | 2-Imino-1,2-dihydropyridine-3-carbonitriles | Yields imino derivatives (precursors) |
| 2 | 4-Bromoacetophenone + Aldehyde + Ethyl cyanoacetate + NH4OAc + EtOH, reflux 10–20 h | 2-Oxo-1,2-dihydropyridine-3-carbonitriles | Yields target oxo derivatives |
Research Findings and Yields
- The described methods generally provide high yields (above 90%) of the target compounds with good purity.
- The reactions are monitored by thin-layer chromatography (TLC) to ensure completion.
- Melting points and spectral data (IR, NMR) confirm the structures.
- These compounds have been evaluated for biological activities such as calcium channel blocking and antimicrobial effects, underscoring the importance of the synthetic accessibility of the target compound.
Summary Table of Preparation Conditions
| Parameter | Malononitrile Route (Imino) | Ethyl Cyanoacetate Route (Oxo) |
|---|---|---|
| Ketone | 4-Bromoacetophenone (2.5 mmol) | 4-Bromoacetophenone (2.5 mmol) |
| Aldehyde | 2.5 mmol (various aryl aldehydes) | 2.5 mmol (various aryl aldehydes) |
| Cyano Reagent | Malononitrile (0.16 g, 2.5 mmol) | Ethyl cyanoacetate (0.28 g, 2.5 mmol) |
| Ammonium Acetate | 1.54 g (20 mmol) | 1.54 g (20 mmol) |
| Solvent | Absolute ethanol (50 mL) | Ethanol (50 mL) |
| Reaction Time | 18–24 hours reflux | 10–20 hours reflux |
| Work-up | Filtration, washing, crystallization from DMF/ethanol (1:2) | Same as left |
| Yield | High (>90%) | High (>90%) |
| Product Type | 2-Imino-1,2-dihydropyridines | 2-Oxo-1,2-dihydropyridines (target) |
Chemical Reactions Analysis
1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include pyridine derivatives, alcohol derivatives, and substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of 1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile and its derivatives. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research indicates that modifications to the dihydropyridine structure can enhance its potency as an apoptosis inducer in cancer cells. The structure-activity relationship (SAR) studies reveal that the introduction of different substituents can significantly affect the compound's efficacy and selectivity against cancer types .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies suggest that derivatives of this compound show promising activity against several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .
Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including multi-component reactions and cyclization techniques. A notable method involves the reaction of 4-bromobenzaldehyde with cyanoacetic acid and ammonium acetate under reflux conditions to yield the desired compound with good yields .
Reactivity and Functionalization
The compound's reactivity allows for further functionalization, enabling the creation of a wide array of derivatives with tailored biological activities. For example, the introduction of different aryl groups at the carbon atom adjacent to the carbonitrile moiety can lead to enhanced pharmacological profiles .
Organic Electronics
Recent explorations into organic electronics have identified this compound as a potential candidate for organic semiconductor applications. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into device architectures has shown improved charge transport characteristics .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Identified as a potent apoptosis inducer with modifications enhancing efficacy. |
| Study 2 | Antimicrobial Properties | Showed significant activity against various bacterial strains through membrane disruption. |
| Study 3 | Organic Electronics | Demonstrated potential for use in OLEDs with improved charge transport properties. |
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may enhance binding affinity to these targets, while the dihydropyridine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Antioxidant Activity
- Target Compound : Exhibits 79.05% and 67.28% DPPH radical scavenging activity (close to ascorbic acid at 82.71%) due to the electron-withdrawing bromophenyl group enhancing stability and radical quenching .
- Methoxyphenyl Analogs : 6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile shows only 17.55% activity, indicating methoxy substituents reduce antioxidant efficacy .
Antimicrobial Activity
- Target Compound : Moderately inhibits Staphylococcus aureus and Escherichia coli (zone of inhibition comparable to gentamicin) .
- Pyrazole Derivatives : Bis[6-(2-furyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] () shows variable activity depending on aryl substituents, with furyl groups offering moderate inhibition .
Physical and Spectral Properties
Key Research Findings
- Antioxidant Superiority : The bromophenyl group significantly enhances radical scavenging compared to methoxy or unsubstituted analogs, likely due to halogen-mediated resonance stabilization .
- Antibacterial Limitations: While moderate, activity against Gram-negative bacteria (e.g., E. coli) is less pronounced than for Gram-positive strains, suggesting permeability challenges .
- Synthetic Flexibility: The pyridine-2-one scaffold allows diverse substitutions (e.g., thioxo, sulfanyl, quinolinyl), enabling tailored bioactivity .
Biological Activity
1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with cyanoacetic acid and subsequent cyclization to form the dihydropyridine core. Various methods have been reported for its synthesis, which often involve different catalysts and solvents to optimize yield and purity .
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate potent activity against Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
In vitro tests have shown that the compound exhibits significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory properties of this compound. In a study evaluating its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, it was found to significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6. The compound's mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The IC50 values for different cancer cell lines are summarized below:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 10 |
These findings suggest that the compound could serve as a lead molecule for developing new anticancer therapies .
Case Studies
A notable case study involved the use of this compound in combination with standard chemotherapy agents. The combination therapy showed enhanced efficacy in reducing tumor size compared to monotherapy, suggesting a synergistic effect that warrants further investigation .
Q & A
Basic Research Questions
What synthetic methodologies are commonly employed to prepare 1-(4-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile?
The compound is synthesized via a one-pot multicomponent reaction involving p-bromoacetophenone , an aldehyde (e.g., 2- or 4-ethoxyphenylaldehyde), ethyl cyanoacetate, and excess ammonium acetate in ethanol under reflux (10–20 hours). The reaction proceeds via cyclocondensation, forming the dihydropyridinone core. Isolation involves cooling the mixture, filtering the precipitate, and recrystallization from DMF/ethanol (1:2). Yields range from 60–70% depending on substituents .
How is the compound characterized post-synthesis?
Characterization employs:
- IR spectroscopy : Confirms the presence of key functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, C=O stretch at ~1647 cm⁻¹) .
- NMR spectroscopy : NMR (DMSO-d6) reveals aromatic protons (δ 6.70–7.71 ppm), ethoxy group signals (δ 1.40–4.17 ppm), and NH protons .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 394 [M⁺] for the 4-ethoxy derivative) and isotopic patterns confirm bromine presence .
- Elemental analysis : Validates purity (e.g., C, H, N within 0.1–0.2% of theoretical values) .
What structural features influence its reactivity?
The dihydropyridinone ring enables keto-enol tautomerism, affecting hydrogen-bonding interactions. The 4-bromophenyl group introduces steric bulk and electron-withdrawing effects, while the cyano group enhances electrophilicity at the C3 position. X-ray crystallography reveals a twisted conformation (83.2° between aromatic rings) to minimize steric clash, with intermolecular N–H⋯O hydrogen bonds stabilizing dimeric structures .
Advanced Research Questions
How can reaction conditions be optimized to improve yields or regioselectivity?
- Solvent selection : Ethanol promotes cyclization, but DMF/ethanol mixtures enhance solubility during recrystallization .
- Catalyst loading : Excess ammonium acetate (8 equivalents) accelerates imine formation and cyclization .
- Substituent effects : Electron-donating groups (e.g., ethoxy) on the aldehyde improve yields (70% vs. 60% for para vs. ortho substitution) by stabilizing transition states .
How do spectral data contradictions arise, and how are they resolved?
Discrepancies in NMR shifts (e.g., NH proton visibility) may stem from solvent polarity (DMSO-d6 vs. CDCl₃) or tautomeric equilibrium. For example, NH protons in DMSO appear as broad singlets (δ ~12 ppm), but may be absent in aprotic solvents. IR and NMR cross-validation (e.g., C=O at ~165 ppm) resolves ambiguities .
What computational methods predict electronic properties relevant to biological activity?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess charge distribution. Molecular docking studies (e.g., with kinase targets) model interactions between the bromophenyl group and hydrophobic binding pockets. These methods correlate with observed anticancer activity in cyano-pyridinone derivatives .
How is the compound’s biological activity evaluated mechanistically?
- Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., EGFR) using fluorescence-based substrates .
- Cellular assays : Evaluate cytotoxicity (via MTT assays) in cancer cell lines, with structure-activity relationships (SAR) linking substituents (e.g., ethoxy groups) to potency .
What safety protocols are critical during handling?
While specific toxicity data for this compound are limited, related pyridinone derivatives require:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
